
3-Pyridinol,2-hydrazino-,1-oxide(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinol,2-hydrazino-,1-oxide(9CI): is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of pyridine, characterized by the presence of a hydrazino group at the second position and an oxide group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) typically involves the reaction of 3-pyridinol with hydrazine under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxide group at the first position. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield 3-pyridinol derivatives.
科学研究应用
Chemistry: In chemistry, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Pyridinol,2-hydrazino-,1-oxide(9CI) involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Pyridinol 1-oxide: A similar compound with the oxide group at the first position and a hydroxyl group at the second position.
3-Pyridinol: The parent compound without the hydrazino and oxide groups.
Uniqueness: 3-Pyridinol,2-hydrazino-,1-oxide(9CI) is unique due to the presence of both the hydrazino and oxide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other pyridinol derivatives.
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
(2E)-2-hydrazinylidene-1-hydroxypyridin-3-ol |
InChI |
InChI=1S/C5H7N3O2/c6-7-5-4(9)2-1-3-8(5)10/h1-3,9-10H,6H2/b7-5+ |
InChI 键 |
IAOTZLFOLGUMFZ-FNORWQNLSA-N |
手性 SMILES |
C1=CN(/C(=N/N)/C(=C1)O)O |
规范 SMILES |
C1=CN(C(=NN)C(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


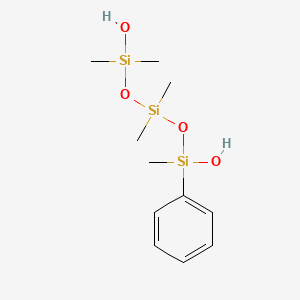
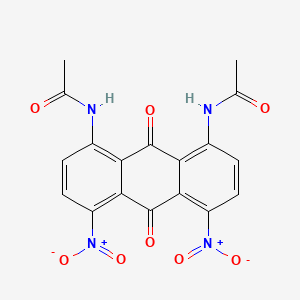

![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
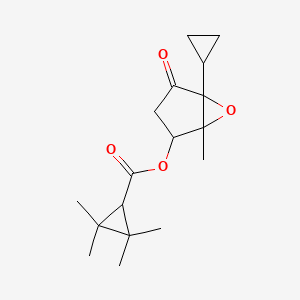
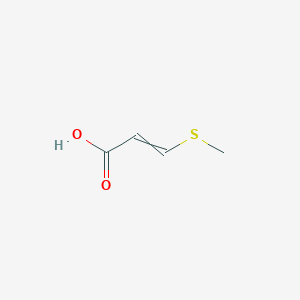
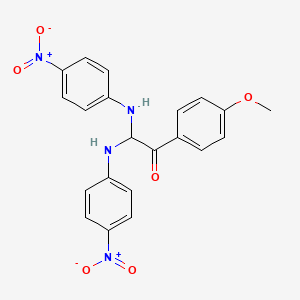
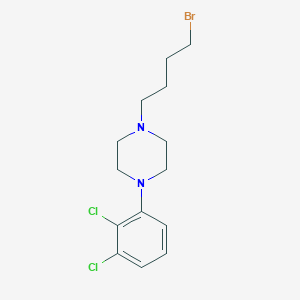
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
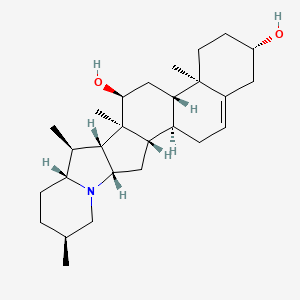
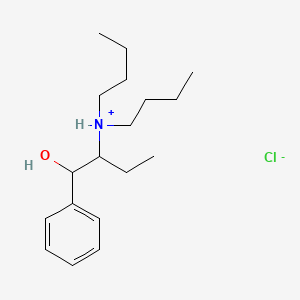

![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
